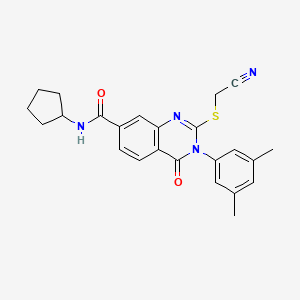

2-((cyanomethyl)thio)-N-cyclopentyl-3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Description

The compound 2-((cyanomethyl)thio)-N-cyclopentyl-3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a quinazoline derivative featuring a bicyclic core with two nitrogen atoms at positions 1 and 3. Its structure includes:

Properties

IUPAC Name |

2-(cyanomethylsulfanyl)-N-cyclopentyl-3-(3,5-dimethylphenyl)-4-oxoquinazoline-7-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O2S/c1-15-11-16(2)13-19(12-15)28-23(30)20-8-7-17(22(29)26-18-5-3-4-6-18)14-21(20)27-24(28)31-10-9-25/h7-8,11-14,18H,3-6,10H2,1-2H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJSNDUGYWXMARJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NC4CCCC4)N=C2SCC#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((cyanomethyl)thio)-N-cyclopentyl-3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide (CAS No. 1021253-44-0) is a novel quinazoline derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, particularly focusing on its antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 432.5 g/mol. The structural representation includes a quinazoline core substituted with various functional groups, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C24H24N4O2S |

| Molecular Weight | 432.5 g/mol |

| CAS Number | 1021253-44-0 |

| SMILES | Cc1cc(C)cc(-n2c(SCC#N)nc3cc(C(=O)NC4CCCC4)ccc3c2=O)c1 |

Synthesis

The synthesis of this compound involves multiple steps, typically starting from readily available precursors. The key steps include the formation of the quinazoline ring followed by the introduction of the cyanomethylthio group. The synthetic route can be optimized to enhance yield and purity.

Antimicrobial Activity

Recent studies have indicated that quinazoline derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains:

- Gram-positive Bacteria : The compound demonstrated potent activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). Minimum inhibitory concentrations (MIC) were found to be as low as 8 µg/mL against resistant strains .

- Gram-negative Bacteria : While the compound showed limited activity against Gram-negative pathogens such as E. coli and K. pneumoniae, modifications to the structure may enhance efficacy against these organisms .

- Fungal Activity : Preliminary tests suggest some antifungal activity, although further investigations are needed to quantify this effect against specific fungal pathogens like Candida auris.

Anticancer Activity

The anticancer potential of quinazoline derivatives has been widely studied due to their ability to inhibit tumor growth:

- Cell Lines Tested : The compound was tested on various cancer cell lines including A549 (lung cancer) and MCF-7 (breast cancer). Results indicated significant cytotoxicity with IC50 values in the micromolar range .

- Mechanism of Action : It is hypothesized that the compound may exert its effects through the inhibition of specific kinases involved in cell proliferation and survival pathways, though detailed mechanistic studies are still required.

Case Studies

Several case studies have reported on the biological activities of similar quinazoline derivatives:

- Study on Antimicrobial Efficacy : A recent study highlighted a series of thiazole derivatives related to quinazolines that exhibited structure-dependent antibacterial activity against multidrug-resistant strains . This suggests that modifications in structure can lead to enhanced biological activity.

- Anticancer Research : Another investigation focused on quinazoline derivatives demonstrated their ability to induce apoptosis in cancer cells through activation of caspases and modulation of Bcl-2 family proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to structurally related molecules from the provided evidence, focusing on core structures, substituents, and physicochemical implications.

Table 1: Structural and Functional Comparison

Key Insights:

Core Structure Differences: The quinazoline core (target compound) is structurally distinct from naphthyridine (Compound 67) and cyanoacetanilide (Compound 13a). Quinazolines are known for planar, aromatic systems that facilitate intercalation or enzyme binding, whereas naphthyridines offer altered electronic profiles due to nitrogen positioning .

Substituent Effects: The target’s cyanomethylthio group provides a thioether linkage absent in 13a (hydrazinylidene) and 67 (adamantyl). 3,5-Dimethylphenyl (target) vs. adamantyl (67): Both are bulky, but adamantyl’s rigidity may reduce conformational flexibility, impacting target engagement .

Physicochemical Properties :

- The sulfamoyl group in 13a increases aqueous solubility compared to the target’s cyclopentyl carboxamide, which prioritizes membrane permeability .

- Melting Points : Compound 13a’s high melting point (288°C) suggests strong intermolecular forces (hydrogen bonding via sulfonamide), whereas the target compound’s melting point is likely lower due to its lipophilic substituents.

Bioactivity Implications: Quinazoline derivatives (target) are often explored as kinase inhibitors, while naphthyridines (67) may target nucleic acid-binding proteins . The cyanomethylthio group in the target could act as a reactive warhead in covalent inhibitor design, contrasting with the non-covalent binding modes of 13a and 65.

Research Findings and Limitations

- Synthetic Challenges: The target compound’s cyanomethylthio group may require specialized coupling conditions to avoid premature hydrolysis, unlike the diazonium salt coupling used for 13a .

- Data Gaps : Evidence lacks bioactivity data (e.g., IC50, binding affinities) for direct pharmacological comparison. Further studies are needed to correlate structural features with specific biological outcomes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.